molecular formula C8H9ClN2O B581491 6-Chloro-2-(dimethylamino)nicotinaldehyde CAS No. 1233698-83-3

6-Chloro-2-(dimethylamino)nicotinaldehyde

Cat. No. B581491
M. Wt: 184.623
InChI Key: WLAKXRIJWJOYQI-UHFFFAOYSA-N
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Patent
US08785445B2

Procedure details

2,6-Dichloronicotinaldehyde (500 mg, 2.84 mmol) was diluted with dimethylamine (3125 μL, 6.25 mmol) and heated to 50° C. After stirring for 3 hours, the reaction was loaded onto a silica gel column and eluted with 5% ethyl acetate/hexanes to 50% ethyl acetate/hexanes to yield 6-chloro-2-(dimethylamino)nicotinaldehyde (155 mg, 0.840 mmol, 29.6% yield).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
3125 μL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:9]=[C:8]([Cl:10])[CH:7]=[CH:6][C:3]=1[CH:4]=[O:5].[CH3:11][NH:12][CH3:13]>>[Cl:10][C:8]1[CH:7]=[CH:6][C:3]([CH:4]=[O:5])=[C:2]([N:12]([CH3:13])[CH3:11])[N:9]=1

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
ClC1=C(C=O)C=CC(=N1)Cl
Name
Quantity
3125 μL
Type
reactant
Smiles
CNC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
After stirring for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
eluted with 5% ethyl acetate/hexanes to 50% ethyl acetate/hexanes

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC1=NC(=C(C=O)C=C1)N(C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.84 mmol
AMOUNT: MASS 155 mg
YIELD: PERCENTYIELD 29.6%
YIELD: CALCULATEDPERCENTYIELD 29.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.